Unii-A2T8gne262

Description

Plant Sources and Distribution of Docosyl Ferulate

Docosyl ferulate has been identified in several plant species, often in conjunction with other related chemical constituents. Its distribution is not limited to a single plant family, indicating a broader role in plant metabolism and defense.

Saussurea graminea, a member of the Asteraceae family, has been a documented source of docosyl ferulate. Research conducted on various species within the Saussurea genus, collected in Sichuan Province, China, led to the isolation of docosyl ferulate alongside other compounds. researchgate.net

Docosyl ferulate has also been detected in Dendrobium primulinum, an epiphytic orchid native to Southeast Asia. collectorsonline.com.au This plant is known for its slender, cane-like pseudobulbs and fragrant, primrose-like flowers. collectorsonline.com.au The presence of docosyl ferulate in this species was confirmed through phytochemical analyses. mdpi.com

Extracts from the bark of Pygeum africanum (now known as Prunus africana) are well-recognized for containing docosyl ferulate as one of their active components. google.comthieme-connect.com According to the United States Pharmacopeia, docosyl ferulate and β-sitosterol are key active ingredients in Pygeum extract. google.comgoogle.com High-performance liquid chromatography (HPLC) methods have been developed for the specific determination of docosyl ferulate in these extracts. researchgate.netnih.gov The typical analytical method involves a Spherisorb C18 column with a methanol (B129727) mobile phase and UV detection at 326 nm. nih.gov

Table 1: HPLC Method for Docosyl Ferulate in Pygeum africanum

| Parameter | Specification |

|---|---|

| Column | Spherisorb C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Methanol |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| UV Detection | 326 nm |

| Linearity Range | 10 mg/L to 100 mg/L |

| Average Recovery | 98.4% ± 1.98% |

Data sourced from PubMed article on HPLC determination of docosyl ferulate. nih.gov

Docosyl ferulate has been isolated from the methanolic extract of the root of Withania somnifera, commonly known as Ashwagandha. researchgate.netnih.govresearchgate.net It is considered one of the active compounds in this plant, which is widely used in traditional Ayurvedic medicine. researchgate.net The identification of docosyl ferulate in Withania somnifera has been significant in understanding the plant's chemical profile. nih.govresearchgate.net

In the plant Ipomoea carnea subsp. fistulosa, belonging to the Convolvulaceae family, docosyl coumarate has been tentatively detected using high-resolution electrospray ionization mass spectroscopy (HRESIMS). phcogcommn.orgphcogcommn.org While this is not a direct identification of docosyl ferulate, it points to the presence of long-chain alkyl esters of hydroxycinnamic acids in this species. Further research has also identified other alkyl ferulates in this plant, though docosyl ferulate itself was not explicitly confirmed in these particular studies. phcogcommn.orgphcogcommn.org

Beyond the aforementioned species, docosyl ferulate has been reported in other plants as well. These include:

Lupinus luteus (Yellow Lupin): Isolated from the roots. mdpi.com

Pavetta owariensis : Found in the stem bark. mdpi.com

Engelhardia roxburghiana nih.gov

Ligularia nelumbifolia nih.gov

Phaius mishmensis : Identified through spectroscopic methods in the methanolic extract. nih.gov

Table 2: Documented Plant Sources of Docosyl Ferulate

| Plant Species | Family | Part(s) Containing Docosyl Ferulate |

|---|---|---|

| Saussurea graminea | Asteraceae | Not specified |

| Dendrobium primulinum | Orchidaceae | Not specified |

| Pygeum africanum (Prunus africana) | Rosaceae | Bark |

| Withania somnifera | Solanaceae | Root |

| Lupinus luteus | Fabaceae | Root |

| Pavetta owariensis | Rubiaceae | Stem Bark |

| Engelhardia roxburghiana | Juglandaceae | Not specified |

| Ligularia nelumbifolia | Asteraceae | Not specified |

Propriétés

Numéro CAS |

101927-24-6 |

|---|---|

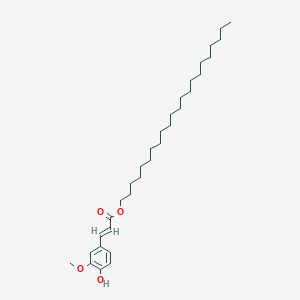

Formule moléculaire |

C32H54O4 |

Poids moléculaire |

502.8 g/mol |

Nom IUPAC |

docosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-32(34)26-24-29-23-25-30(33)31(28-29)35-2/h23-26,28,33H,3-22,27H2,1-2H3 |

Clé InChI |

USNYNNITUQSEEV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Synonymes |

(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid Docosyl Ester; Docosyl trans-ferulate; E-Ferulic Acid Docosyl Ester |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and purification of docosyl ferulate from complex plant extracts rely on a combination of advanced chromatographic techniques. These methods separate the compound based on its physicochemical properties, such as polarity, size, and affinity for specific stationary phases.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination and purification of docosyl ferulate from plant extracts. nih.gov Reversed-phase HPLC is particularly effective, utilizing a non-polar stationary phase and a polar mobile phase. The long C22 alkyl chain of docosyl ferulate gives it significant lipophilicity, leading to strong retention on C18 columns.

Research has established specific HPLC methods for its separation. One well-defined method uses a Spherisorb C18 column with methanol (B129727) as the mobile phase, achieving good separation. nih.gov To prevent peak tailing, the column temperature is maintained at 40°C. nih.gov Detection is typically performed using a UV detector, as the feruloyl moiety has a maximum absorption at approximately 326 nm. nih.gov For confirmation, a photodiode array (PDA) detector can be used to scan the peak and confirm its spectral properties. nih.gov

Table 2: Exemplary HPLC Parameters for Docosyl Ferulate Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Spherisorb C18 (250 x 4.6mm, 5µm) | C18 |

| Mobile Phase | Methanol | Water, Methanol, Acetonitrile |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 326 nm | UV at 320 nm |

| Temperature | 40°C | Not Specified |

| Reference | nih.gov |

This table presents examples of HPLC conditions reported in scientific literature for the analysis of docosyl ferulate.

Column Chromatography Approaches

Column chromatography is a fundamental and widely used technique for the preparative-scale isolation of docosyl ferulate from crude plant extracts. This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

For docosyl ferulate, silica (B1680970) gel is a commonly employed stationary phase. A gradient elution system, where the polarity of the mobile phase is gradually increased, is effective for separating the compound from other components in the extract. A typical mobile phase system involves a gradient of hexane (B92381) and ethyl acetate (B1210297), starting with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and progressively increasing the proportion of the more polar ethyl acetate (e.g., to 7:3). This approach allows for the resolution of closely related ferulic acid esters.

In addition to silica gel, other column materials such as Sephadex LH-20 are used. frontiersin.org Sephadex LH-20 separates compounds based on a combination of size exclusion and partition chromatography, which is effective for purifying ferulate oligomers and related phenolic compounds. frontiersin.org

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a solution by adsorbing them onto a solid sorbent. rocker.com.twsigmaaldrich.com While specific, detailed protocols for docosyl ferulate are not extensively published, the principles of SPE are directly applicable to its isolation from complex matrices. The technique involves four primary steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. organomation.comphenomenex.com

Given the chemical structure of docosyl ferulate, several SPE strategies could be employed:

Reversed-Phase SPE : Using a non-polar sorbent like C18, the long, non-polar docosyl chain would cause the molecule to be strongly retained from a polar (e.g., aqueous) sample solution. Impurities with higher polarity would pass through during the loading and washing steps. The retained docosyl ferulate could then be eluted with a non-polar organic solvent.

Normal-Phase SPE : A polar sorbent, such as unbonded silica, could be used. mdpi.com In this mode, the sample is loaded in a non-polar solvent. The polar feruloyl head of the molecule would interact with the silica. Elution would be achieved by using a solvent of increasing polarity. This approach is effective for retaining analytes with acidic properties, like the phenolic hydroxyl group in the ferulate moiety. mdpi.com

The choice of sorbent and solvents is critical and must be optimized to achieve selective separation of docosyl ferulate from other co-extracted plant constituents. chromatographyonline.com

Chemical and Enzymatic Synthesis Research of Docosyl Ferulate

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a sustainable and efficient route to produce docosyl ferulate, primarily through the use of lipases as biocatalysts. This method is favored for its mild reaction conditions, reduced environmental impact, and high degree of specificity.

Lipase-Catalyzed Esterification of Ferulic Acid with Docosanol

The core of the enzymatic synthesis of docosyl ferulate lies in the lipase-catalyzed esterification of ferulic acid with docosanol. This reaction involves the formation of an ester bond between the carboxylic acid group of ferulic acid and the hydroxyl group of docosanol, a long-chain fatty alcohol. The use of lipases, which are enzymes that hydrolyze fats in nature, is repurposed here to drive the synthesis reaction. nih.gov Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the cost-effectiveness of the process. nih.gov

The efficiency and yield of the lipase-catalyzed synthesis of docosyl ferulate are highly dependent on several key reaction parameters. Researchers have dedicated considerable effort to optimizing these conditions to maximize product formation and minimize reaction time.

The molar ratio of the substrates, ferulic acid and docosanol, is a critical factor influencing the equilibrium of the esterification reaction. Studies have shown that an excess of the alcohol component can shift the reaction equilibrium towards the formation of the ester. For the synthesis of docosyl ferulate, a molar ratio of 1:4 (ferulic acid to docosanol) has been identified as optimal for maximizing esterification efficiency while minimizing the amount of unreacted substrates. In similar lipase-catalyzed esterifications of ferulic acid with other alcohols, varying molar ratios have been explored. For instance, in the synthesis of ethyl ferulate, a 1:1 molar ratio was found to be effective, whereas for oleyl ferulate, a 1:4 ratio of ferulic acid to oleyl alcohol was optimal. dss.go.thnih.gov

The choice of solvent is crucial as it must solubilize both the polar ferulic acid and the nonpolar docosanol to facilitate the reaction. Dimethyl sulfoxide (B87167) (DMSO) has been effectively employed as a reaction medium due to its ability to dissolve both phenolic acids and long-chain alcohols. Other solvents have been investigated for the synthesis of different ferulate esters. For example, diisopropyl ether (DIPE) was found to be the best solvent for the synthesis of ethyl and lauryl ferulate, while a solvent-free system has also been explored for the synthesis of feruloylated diacylglycerols. conicet.gov.arresearchgate.net The selection of the solvent can significantly impact enzyme activity and reaction yield.

Temperature and reaction time are interconnected parameters that significantly affect the rate of esterification and the stability of the enzyme. For the synthesis of docosyl ferulate, a temperature of 45°C for a duration of 3 hours has been reported to be effective. The optimal temperature for lipase-catalyzed reactions is a balance between increasing the reaction rate and preventing enzyme denaturation at higher temperatures. Studies on other ferulate esters have shown optimal temperatures ranging from 45°C to 65°C. nih.govresearchgate.netresearchgate.net Reaction times can also vary widely, from a few hours to several days, depending on the specific substrates, enzyme, and other reaction conditions. researchgate.netmincyt.gob.ar For instance, the synthesis of isopropyl ferulate reached maximum conversion in just 3 hours, while the synthesis of ethyl and lauryl ferulate took up to 200 hours to achieve maximum yields. nih.govresearchgate.net

| Parameter | Optimal Value/Condition | Impact on Docosyl Ferulate Synthesis |

| Substrate Molar Ratio (Ferulic Acid:Docosanol) | 1:4 | Maximizes conversion efficiency and minimizes unreacted substrates. |

| Solvent System | Dimethyl Sulfoxide (DMSO) | Effectively dissolves both polar and nonpolar reactants. |

| Biocatalyst Type | Immobilized Lipase (B570770) (e.g., on silica) | Enhances stability and allows for reuse of the enzyme. |

| Biocatalyst Loading | 25 mg/mL | Achieves high esterification efficiency (~84%). |

| Temperature | 45°C | Provides a balance between reaction rate and enzyme stability. |

| Reaction Time | 3 hours | Sufficient time to achieve high conversion under optimized conditions. |

Temperature and Reaction Time

Influence of Metal Ions on Enzymatic Activity

Chemo-Enzymatic Hybrid Strategies

Chemo-enzymatic hybrid strategies combine chemical and enzymatic steps to leverage the advantages of both approaches for the synthesis of complex esters like docosyl ferulate. google.comacs.org These multi-step methods can overcome challenges such as low conversion rates or the high cost associated with purely enzymatic or chemical routes. acs.org

A common chemo-enzymatic approach involves a two-step process. google.com In the first step, ferulic acid is esterified with a short-chain alcohol, such as methanol (B129727) or ethanol (B145695), using a chemical catalyst like p-toluenesulfonic acid under relatively harsh conditions. google.com This produces an intermediate, such as ethyl ferulate. In the second step, this intermediate undergoes enzymatic transesterification with the desired long-chain alcohol (docosanol) using a lipase as the biocatalyst. google.com This method can be more efficient than a direct one-step enzymatic reaction, which can be slow. acs.org

Another innovative strategy involves the use of ionic liquids as solvents in the chemical step. For example, ferulic acid can be esterified with glycerol (B35011) using p-toluenesulfonic acid as a catalyst in an ionic liquid medium, followed by an enzymatic acylation step with an fatty acid to produce feruloylated glycerols. researchgate.net Such hybrid strategies offer a versatile platform for producing ferulic acid esters with improved yields and specific properties.

Chemical Synthesis Methods

While enzymatic methods are gaining prominence, classical chemical synthesis remains a viable and frequently used route for producing docosyl ferulate. The primary chemical method is acid-catalyzed esterification, also known as the Fischer-Speier esterification.

Acid-Catalyzed Esterification

This traditional method involves the direct reaction of ferulic acid with docosanol in the presence of a strong acid catalyst. smolecule.com The reaction is typically carried out under reflux conditions in a suitable solvent, such as toluene (B28343) or xylene, which allows for the azeotropic removal of the water byproduct, driving the reaction toward completion. This process involves the protonation of the carboxylic acid group of ferulic acid by the catalyst, which facilitates the nucleophilic attack by the hydroxyl group of docosanol. High conversion rates, often exceeding 90%, can be achieved with this method, though it requires higher temperatures (80–100°C) and longer reaction times (6–12 hours) compared to some enzymatic processes.

The choice of acid catalyst is crucial for the efficiency of the esterification reaction. The most commonly employed catalysts for the synthesis of alkyl ferulates are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). smolecule.comscispace.com

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and highly effective liquid mineral acid catalyst. nih.govnih.gov It is widely used for esterification, and in some optimized processes, such as microwave-assisted synthesis of ethyl ferulate, a concentration of 10 mol% H₂SO₄ has been shown to give yields as high as 94% in just a few minutes. nih.gov However, its corrosive nature and the potential for side reactions and product darkening are notable disadvantages. conicet.gov.ar

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often considered more environmentally friendly and easier to handle than sulfuric acid. scispace.com It is an effective catalyst for the esterification of ferulic acid and can be recovered and reused. scispace.com In chemical syntheses of long-chain alkyl ferulates, p-TsOH has been used to achieve good yields, although sometimes lower than those obtained through enzymatic routes. conicet.gov.ar

The typical concentration for these catalysts ranges from 1–2% (w/w) of the total reaction mixture.

Reaction Conditions and Yield Optimization

The synthesis of docosyl ferulate, the ester formed from ferulic acid and docosanol, can be achieved through both chemical and enzymatic routes. The optimization of reaction conditions is critical to maximizing yield and purity.

Chemical Synthesis

Chemical synthesis of docosyl ferulate typically involves acid-catalyzed esterification. This method utilizes a strong acid catalyst to facilitate the reaction between the carboxylic acid group of ferulic acid and the hydroxyl group of docosanol. Key reaction conditions are optimized to drive the reaction towards a high conversion rate. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is generally performed under reflux conditions at temperatures between 80–100°C. Solvents such as toluene or xylene are used to azeotropically remove water, a byproduct of the esterification, which helps to shift the reaction equilibrium towards the product side. Under these optimized conditions, reaction times typically range from 6 to 12 hours, leading to a conversion rate and yield of over 90%.

Enzymatic Synthesis

Enzymatic synthesis presents a more sustainable alternative, employing lipases as biocatalysts under milder conditions. This method involves the transesterification of ferulic acid with docosanol. The use of an immobilized lipase, such as silica-immobilized lipase, is common. Optimization of several parameters is crucial for achieving high efficiency. Research indicates that a substrate molar ratio of 1:4 (ferulic acid to docosanol) is effective for optimizing esterification. Dimethyl sulfoxide (DMSO) is often chosen as the reaction medium due to its ability to dissolve both the phenolic acid and the long-chain alcohol. Optimal reaction temperatures for enzymatic synthesis are significantly lower than for chemical methods, with studies showing efficient esterification at 45°C. A key advantage of this method is the reduced reaction time; a yield of approximately 84% can be achieved within 3 hours using a silica-immobilized lipase concentration of 25 mg/mL. Patent information regarding the synthesis of similar ferulic acid esters, such as decyl ferulate, shows optimal temperatures around 61°C with reaction times of about 72 hours, achieving yields of up to 88%. google.comgoogle.com

Table 1: Optimized Reaction Conditions for Docosyl Ferulate Synthesis

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Immobilized Lipase |

| Temperature | 80–100°C | 45°C |

| Solvent | Toluene or Xylene | Dimethyl sulfoxide (DMSO) |

| Substrate Ratio | Not specified | 1:4 (Ferulic Acid:Docosanol) |

| Reaction Time | 6–12 hours | 3 hours |

| Achieved Yield | >90% | ~84% |

Comparison of Chemical vs. Enzymatic Synthesis Yield, Reaction Time, and Cost

Yield: Chemical synthesis methods generally offer a higher product yield. Through acid-catalyzed esterification under optimized conditions, yields can exceed 90%. In contrast, the lipase-catalyzed enzymatic synthesis of docosyl ferulate typically results in yields of around 84%.

Reaction Time: Enzymatic synthesis is notably faster than the conventional chemical route. Lipase-catalyzed esterification can be completed in as little as 3 hours. Chemical synthesis, requiring prolonged heating under reflux, is a more time-consuming process, with reaction times ranging from 6 to 12 hours.

Cost: From a cost perspective, chemical synthesis is generally the more economical option. The reagents and catalysts, such as sulfuric acid and toluene, are relatively inexpensive. Enzymatic synthesis carries a moderate cost, largely attributed to the price of the biocatalyst (lipase). acs.org While the reusability of immobilized enzymes can offset some of the expense, the initial investment is higher than that for chemical catalysts. acs.org

Table 2: Comparative Analysis of Synthesis Methods for Docosyl Ferulate

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | >90% | ~84% |

| Reaction Time | 6–12 hours | 3 hours |

| Cost | Low | Moderate |

| Environmental Impact | High | Low |

Advanced Analytical Research Methodologies for Docosyl Ferulate

Chromatographic Quantification and Purity Assessment

Chromatographic methods are indispensable for the separation, quantification, and purity assessment of docosyl ferulate. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection stands as a primary and robust method for the quantitative analysis of docosyl ferulate. nih.gov This technique is particularly effective for lipid-rich matrices and is considered a gold standard for quantifying this compound.

The selection of the stationary phase (column chemistry) and the mobile phase is critical for achieving optimal separation in RP-HPLC.

Column Chemistry : C18 columns are frequently employed for the analysis of docosyl ferulate. nih.govresearchgate.net Spherisorb C18 (250 x 4.6mm, 5µm) and HSS T3 C18 (2.1 X 50 mm, 1.8 μm) are specific examples of columns that have been successfully used. nih.govresearchgate.net The hydrophobic nature of the C18 stationary phase effectively retains the nonpolar docosyl ferulate.

Mobile Phase Optimization : The composition of the mobile phase significantly influences the retention and elution of docosyl ferulate. Methanol (B129727) is a commonly used organic solvent in the mobile phase. nih.gov In some methods, a simple mobile phase of methanol is sufficient for good separation. nih.gov For more complex separations, a gradient elution with a mixture of an aqueous solution containing an acid (like 0.1% formic acid) and an organic solvent (like methanol) is utilized. researchgate.net The flow rate is typically maintained around 1 mL/min. nih.gov To prevent peak tailing, the column temperature may be controlled, for instance, at 40°C. nih.gov

Table 1: RP-HPLC Method Parameters for Docosyl Ferulate Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Column | Spherisorb C18 (250 x 4.6mm, 5µm) | nih.gov |

| Mobile Phase | Methanol | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Detection Wavelength | 326 nm | nih.gov |

The selection of an appropriate UV detection wavelength is crucial for sensitivity and selectivity. Docosyl ferulate exhibits maximum absorption at specific wavelengths, which are exploited for its detection. A wavelength of 320 nm is widely considered the gold standard for quantifying docosyl ferulate. Other studies have successfully used a wavelength of 326 nm. nih.gov Photodiode array (PDA) detectors can be used to scan a range of wavelengths (e.g., 195nm to 360nm) to confirm the identity of the peak by matching its UV spectrum, which for docosyl ferulate shows maximum absorption peaks around 240 nm and 326 nm. nih.gov

Method validation is essential to ensure the reliability of the analytical results and must comply with ICH guidelines. mastelf.com Key validation parameters include:

Linearity : This establishes the proportional relationship between the concentration of the analyte and the detector response. For docosyl ferulate, linearity has been observed in concentration ranges such as 10 mg/L to 100 mg/L, with a high correlation coefficient (r = 0.9995). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mastelf.comchromatographyonline.com For trans-ferulic acid, a related compound, LOD and LOQ have been reported as 0.15 mg L⁻¹ and 0.50 mg L⁻¹, respectively. nih.gov

Recovery Rates : Accuracy is often assessed through recovery studies. An average recovery of 98.4% ± 1.98% has been reported for the determination of docosyl ferulate in plant extracts. nih.gov Acceptable recovery is generally within the range of 98%–102%. mastelf.com

Table 2: Validation Parameters for Docosyl Ferulate HPLC Analysis

| Parameter | Finding | Source(s) |

|---|---|---|

| Linearity Range | 10 mg/L to 100 mg/L | nih.gov |

| Correlation Coefficient (r) | 0.9995 | nih.gov |

| Average Recovery | 98.4% ± 1.98% | nih.gov |

Detection Wavelength Selection (e.g., 320 nm)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmation and Complex Matrices

For unambiguous confirmation of docosyl ferulate, especially in complex biological samples or when dealing with ambiguous peaks from HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the recommended technique. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This method is crucial for the comprehensive detection and identification of active ingredients in intricate matrices. nih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and then fragmented. The specific parent-to-daughter ion transitions are monitored (a technique known as multiple reaction monitoring or MRM), providing a high degree of certainty in identification and quantification. researchgate.net This technique is particularly useful for overcoming matrix effects, which can alter quantitative results in complex mixtures. nih.gov For instance, a UPLC-MS/MS method has been developed for the quantification of β-Sitosterol and Ferulic acid in Pygeum africanum extract, demonstrating the utility of this technique for related compounds in complex plant extracts. researchgate.netdntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the characterization of docosyl ferulate and other ferulate esters. This method is particularly suitable for volatile or semi-volatile compounds. For analysis by GC-MS, non-volatile compounds like docosyl ferulate often require derivatization to increase their volatility.

In one approach, the ester is first saponified (hydrolyzed) to yield the constituent ferulic acid and docosanol. cerealsgrains.org These products are then derivatized (e.g., silylation) and analyzed by GC-MS. cerealsgrains.org The mass spectra of the derivatives provide structural information. For example, the mass spectrum of trimethylsilyl (B98337) (TMS) derivatives of ferulic acid shows characteristic fragment ions. nih.gov Intact long-chain ferulate esters can also be analyzed using high-temperature GC-MS with capillary columns, which allows for the characterization of the intact molecule without prior saponification. The mass spectra of underivatized n-alkyl ferulates are characterized by an abundant molecular ion and specific fragment ions arising from the ferulic acid moiety.

Thin-Layer Chromatography (TLC) Fingerprinting

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative analysis and fingerprinting of docosyl ferulate. arjonline.orgscienceinschool.org This method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. The retention factor (Rf value), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identification. chemcoplus.co.jpumlub.pl

For docosyl ferulate, specific TLC protocols have been developed to achieve optimal separation and visualization. A study focusing on Prunus species utilized a validated solvent system for docosyl ferulate analysis. journalejmp.com The developed TLC plates can be visualized under ultraviolet (UV) light, where docosyl ferulate is detectable at a wavelength of 366 nm. journalejmp.com For quantitative or semi-quantitative analysis, densitometric scanning can be performed at the compound's maximum absorbance wavelength, which is around 323 nm. journalejmp.com In some analyses of plant extracts containing docosyl ferulate, such as those from Pygeum africanum, unique bands with specific Rf values (e.g., 0.80) have been noted in High-Performance Thin-Layer Chromatography (HPTLC) profiles, aiding in the chemotypic characterization of the source material.

Table 1: TLC Parameters for Docosyl Ferulate Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel F254 plates | journalejmp.com |

| Mobile Phase | Hexane (B92381):Acetone:Formic Acid (8:1.5:0.5 v/v/v) | journalejmp.com |

| Detection | UV light at 366 nm | journalejmp.com |

| Densitometric Scan | 323 nm | journalejmp.com |

| Derivatizing Agent | Anisaldehyde-sulphuric acid reagent | journalejmp.com |

Spectroscopic Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for the definitive structural confirmation of docosyl ferulate, providing detailed information about its functional groups, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 3D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules like docosyl ferulate. unistra.frlibretexts.org Analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the assignment of every hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of docosyl ferulate, characteristic signals confirm the presence of the feruloyl moiety and the long docosyl alkyl chain. Key signals include those for the trans-vinylic protons of the propenoate linker, the aromatic protons of the phenyl ring, the methoxy (B1213986) group protons, and the numerous methylene (B1212753) and methyl protons of the C22 chain. journalejmp.comresearchgate.net The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the ester carbonyl carbon, aromatic carbons, vinylic carbons, and the carbons of the long alkyl chain. Data from closely related long-chain alkyl ferulates, such as tetracosyl ferulate, provide a strong comparative basis for spectral assignments.

Beyond simple structure determination, advanced NMR techniques like 3D NMR and Nuclear Overhauser Effect (NOE) spectroscopy are used for conformational analysis. chemcoplus.co.jpnih.gov Studies on similar alkyl ferulates, such as dodecyl ferulate, have used 3D NMR and NOE to investigate their spatial arrangement. chemcoplus.co.jpresearchgate.net These analyses revealed that the long alkyl chain exhibits significant conformational flexibility, allowing it to fold. chemcoplus.co.jp This chain-folding behavior is crucial as it governs how the molecule interacts with and orients itself within biological systems like cell membranes, which in turn influences its functional properties. chemcoplus.co.jpresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Alkyl Ferulates (Data based on docosyl ferulate and its close analogue, tetracosyl ferulate, in CDCl₃)

| Atom/Group | Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|---|---|

| Feruloyl Moiety | ||||

| H-β (vinylic) | ¹H | 7.60 (d, J = 15.9 Hz) | 127.3 | nih.gov |

| Aromatic Protons | ¹H | 6.90 - 7.10 (m) | - | nih.gov |

| OCH₃ (methoxy) | ¹H | 3.90 (s) | - | nih.gov |

| C=O (ester) | ¹³C | - | 167.8 | nih.gov |

| C-4 (aromatic) | ¹³C | - | 148.2 | nih.gov |

| Docosyl Chain | ||||

| OCH₂ (ester link) | ¹H | 4.20 (t) | 64.5 | nih.gov |

| -(CH₂)n- | ¹H | 1.20 - 1.40 (m) | ~22-32 | journalejmp.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. journalejmp.com The FT-IR spectrum of docosyl ferulate displays characteristic absorption bands that confirm its chemical structure. The presence of a strong band around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. journalejmp.com An absorption peak near 1605 cm⁻¹ corresponds to the C=C stretching of the aromatic ring. journalejmp.com Additionally, a broad peak observed around 3400 cm⁻¹ confirms the presence of the hydroxyl (-OH) group on the phenyl ring. journalejmp.com

Table 3: Characteristic FT-IR Absorption Bands for Docosyl Ferulate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

|---|---|---|---|

| ~3400 | O-H Stretch | Phenolic Hydroxyl | journalejmp.com |

| ~1710 | C=O Stretch | Ester Carbonyl | journalejmp.com |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique for determining the precise molecular formula of a compound. labmanager.comphcogcommn.org It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the unambiguous determination of its elemental composition. figshare.com

For docosyl ferulate, HRESIMS is used to confirm its molecular formula of C₃₂H₅₄O₄. The technique provides an exact mass measurement that can be compared to the calculated theoretical mass. The calculated monoisotopic mass of docosyl ferulate is 502.40221020 Da. nih.gov Experimental data from HRESIMS analysis of docosyl ferulate isolated from natural sources, such as Kermadecia sinuata, have been used in conjunction with NMR data to definitively elucidate its structure. researchgate.net

Table 4: Mass Spectrometry Data for Docosyl Ferulate

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₂H₅₄O₄ | nih.gov |

| Calculated Exact Mass | 502.40221020 Da | nih.gov |

Investigation of Biological Activities in Research Models

Antioxidant Mechanisms and Efficacy

Docosyl ferulate, an ester of ferulic acid and docosanol, has been a subject of scientific inquiry due to its potential antioxidant properties. smolecule.com Research across various models has aimed to elucidate its mechanisms of action and evaluate its effectiveness in mitigating oxidative damage.

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This activity is commonly assessed using various chemical assays, each with a specific mechanism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. While specific DPPH assay data for docosyl ferulate is not extensively detailed in the provided search results, the antioxidant activity of ferulic acid and its esters, in general, has been investigated using this method. mdpi.comresearchgate.netscience.gov The radical scavenging activity on DPPH has been shown to decrease in the order of caffeic acid > sinapic acid > ferulic acid > ferulic acid esters > p-coumaric acid. science.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay evaluates the ability of a compound to scavenge the ABTS radical cation. Similar to the DPPH assay, it is a common method for determining the total antioxidant capacity of a sample. mdpi.commdpi.com

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are prevalent in lipid peroxidation. mdpi.comnih.gov This assay is considered biologically relevant as it mimics the oxidative damage in biological systems. nih.gov

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: The CUPRAC assay is based on the reduction of Cu(II) to Cu(I) by antioxidants. nih.govfrontiersin.org

It is important to note that while these assays provide valuable insights into the free radical scavenging capabilities of compounds, the specific efficacy of docosyl ferulate in each of these assays requires more direct research for a comprehensive understanding. The antioxidant properties of ferulates are generally attributed to the ferulic acid moiety, which can readily form a resonance-stabilized phenoxy radical, thereby neutralizing reactive oxygen species.

Table 1: Common Free Radical Scavenging Assays

| Assay | Principle | Radical Scavenged |

|---|---|---|

| DPPH | Hydrogen/Electron Donation | DPPH radical |

| ABTS | Hydrogen/Electron Donation | ABTS radical cation |

| ORAC | Hydrogen Atom Transfer | Peroxyl radical |

| CUPRAC | Electron Transfer (Reduction of Cu(II)) | - |

Docosyl ferulate has been investigated for its capacity to inhibit lipid oxidation in various experimental models, including lipid emulsions and rat liver microsomes. Lipid oxidation is a significant concern in the food industry, leading to rancidity and a decrease in nutritional quality. smolecule.com

In studies on rat liver microsomes, the antioxidant efficacy of a series of alkyl ferulates was evaluated. It was found that dodecyl ferulate (C12) was the most effective inhibitor of lipid peroxidation, followed by octyl ferulate (C8). mdpi.comresearchgate.net Specifically, the IC50 values for antilipoperoxidant activity in rat liver microsomes were reported as 243.79 µM for ferulic acid, 12.36 µM for n-octyl ferulate, 10.70 µM for n-dodecyl ferulate, and 23.47 µM for n-hexadecyl ferulate. scispace.com These findings suggest that the length of the alkyl chain plays a crucial role in the antioxidant activity in membrane systems, with an optimal length leading to enhanced efficacy. mdpi.comresearchgate.net The increased lipophilicity due to the alkyl chain allows for better interaction with the lipid bilayer of the microsomes. mdpi.com

Research on fish oil-enriched milk, an oil-in-water emulsion, has also provided insights into the role of alkyl chain length. In these systems, shorter-chain ferulates like methyl ferulate (C1) and ethyl ferulate (C2) were more effective at preventing lipid oxidation than dodecyl ferulate (C12). nih.gov However, it was also noted that combining shorter-chain ferulates with longer-chain ones like dodecyl ferulate could lead to a synergistic effect in inhibiting lipid oxidation. nih.gov This suggests that the effectiveness of docosyl ferulate in inhibiting lipid oxidation in emulsions is influenced by its partitioning and localization at the oil-water interface. nih.gov

The neuroprotective effects of ferulic acid and its derivatives have been explored in cell-based models of oxidative stress, such as glutamate-induced toxicity in HT22 hippocampal cells. koreamed.org High concentrations of glutamate (B1630785) can induce oxidative stress and neuronal cell death, a mechanism implicated in neurodegenerative diseases. rsc.org

Studies have shown that ferulic acid can protect HT22 cells from glutamate-induced injury. koreamed.org While direct studies on docosyl ferulate in this specific cell model are not detailed in the provided results, research on ferulic acid provides a basis for its potential neuroprotective actions. Ferulic acid has been demonstrated to reduce cerebral ischemic injury and inhibit glutamate-induced apoptosis in cultured cortical neurons. koreamed.org These protective effects are often linked to the modulation of signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt and ERK pathways. koreamed.org The antioxidant properties of ferulic acid, including the scavenging of reactive oxygen species, are believed to be a key mechanism behind its neuroprotective effects. nih.gov

Research suggests that lipophilized esters of ferulic acid, a category that includes docosyl ferulate, can exhibit synergistic antioxidant effects when combined with other compounds. smolecule.com This is particularly relevant in complex systems like oil-in-water emulsions.

For instance, in fish oil-enriched milk, the combination of short-chain ferulate esters (methyl or ethyl ferulate) with a medium-chain ester (dodecyl ferulate) resulted in a synergistic effect in preventing lipid oxidation. nih.gov This synergy is thought to be due to changes in the partitioning and localization of the antioxidants at the oil-water interface, allowing for more effective protection against oxidation. nih.gov While not specifically mentioning docosyl ferulate, these findings with other alkyl ferulates suggest the potential for docosyl ferulate to act synergistically with other antioxidants.

Protection against Oxidative Stress in Cell-Based Models (e.g., HT22 Hippocampal Cells)

Modulation of Neurotransmitter Systems

Docosyl ferulate has been identified as a modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.net Research using rat brain slices has demonstrated that docosyl ferulate can enhance the function of the GABAA receptor. researchgate.net

Specifically, docosyl ferulate was found to be the most active among several compounds isolated from a methanolic extract of Withania somnifera in modulating GABAA receptor inhibitory postsynaptic currents, with an IC50 value of 7.9 μM. researchgate.net It is important to note that docosyl ferulate did not exhibit direct GABA-mimetic activity but rather acted as a positive allosteric modulator, enhancing the effect of GABA. researchgate.net This modulatory activity suggests that docosyl ferulate may contribute to the anxiolytic and other central nervous system effects associated with Withania somnifera. researchgate.net Animal studies have further supported the role of docosyl ferulate as a behaviorally active GABAA receptor agonist. researchgate.net

Effects on Conditioned Place Preference (in Animal Models)

Conditioned Place Preference (CPP) is a widely used preclinical behavioral model to assess the rewarding or aversive effects of substances. nih.gov The paradigm involves associating a specific environment with a drug's effects and a different environment with its absence. nih.gov If an animal spends significantly more time in the drug-associated chamber, it indicates a preference or rewarding effect. nih.gov

Research in animal models has explored the effects of docosyl ferulate, a constituent of the Withania somnifera root extract, on CPP induced by ethanol (B145695) and morphine. nih.govresearchgate.net In a study using adult male CD1 mice, docosyl ferulate was found to affect the acquisition of CPP for both ethanol and morphine. nih.gov This suggests that the compound can interfere with the initial learning process where the rewarding effects of the substances are associated with environmental cues. However, the same study found that docosyl ferulate did not affect the expression of a previously established CPP. nih.gov This indicates that once the association and preference are learned, docosyl ferulate does not block the recall or expression of that learned behavior. These findings highlight a specific role for the compound in modulating the initial development of substance-induced reward learning. researchgate.net

| Substance | Effect of Docosyl Ferulate on CPP Acquisition | Effect of Docosyl Ferulate on CPP Expression | Animal Model |

|---|---|---|---|

| Ethanol | Affects/Prevents Acquisition | No Effect | CD1 Mice |

| Morphine | Affects/Prevents Acquisition | No Effect | CD1 Mice |

Influence on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Extracellular signal-regulated kinase (ERK) is a key protein in signaling pathways involved in cellular processes like cell growth and survival. The phosphorylation of ERK (pERK) is a critical step in its activation and is implicated in associative learning and motivated behaviors. nih.gov

Research has demonstrated that docosyl ferulate can modulate ERK phosphorylation. Specifically, studies linked to substance-reward behavior have shown that both a standardized methanolic extract of Withania somnifera (WSE) and its isolated constituent, docosyl ferulate, can prevent the increase in ERK phosphorylation in the nucleus accumbens shell of mice that is typically elicited by ethanol and morphine. nih.govresearchgate.net This region of the brain is crucial for reward and addiction processes. nih.gov The ability of docosyl ferulate to inhibit ERK phosphorylation in this context suggests a potential molecular mechanism underlying its effects on the acquisition of conditioned place preference. nih.govresearchgate.net

Anti-Inflammatory Research

Investigation of Pathways and Cellular Targets

Docosyl ferulate has been investigated for its anti-inflammatory properties, with research pointing to its ability to modulate key inflammatory pathways. smolecule.com Studies suggest the compound acts on various signaling pathways involved in the inflammatory response. One of the primary targets appears to be the production of pro-inflammatory cytokines. Research on Pygeum africanum bark extract, which contains docosyl ferulate, demonstrated a significant reduction in the release of Interleukin-6 (IL-6) from lipopolysaccharide-stimulated human peripheral blood mononuclear cells. nih.gov IL-6 is a pivotal cytokine in promoting inflammatory processes, particularly in prostate inflammation. nih.gov

Furthermore, a study investigating docosyl ferulate in a lipopolysaccharide-induced inflammation model in mice found that it significantly reduced inflammatory markers. smolecule.com While direct, comprehensive studies on all of docosyl ferulate's cellular targets are ongoing, research on related ferulic acid esters provides insight into potential mechanisms. For instance, methyl ferulate has been shown to strongly inhibit the release of pro-inflammatory cytokines like IL-6, TNFα, and IFNγ, while also suppressing cyclooxygenase-2 (COX-2) expression and reducing the phosphorylation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) pathway. researchgate.net

Role in Traditional Medicinal Plant Extracts

Docosyl ferulate is a naturally occurring compound found in several plants used in traditional medicine for their anti-inflammatory effects. Its presence in these botanicals is considered to contribute to their therapeutic properties. nih.gov For instance, docosyl ferulate has been isolated from the bark of Pygeum africanum (also known as Prunus africana), a plant whose extracts are traditionally used to manage conditions involving inflammation. nih.govresearchgate.net It is also found in the roots of Withania somnifera (Ashwagandha), a prominent herb in Ayurvedic medicine known for its anti-inflammatory and anxiolytic properties. researchgate.net Other traditional medicinal plants identified as sources of docosyl ferulate include Saussurea graminea and Dendrobium primulinum.

| Medicinal Plant | Part of Plant | Traditional Use Context |

|---|---|---|

| Pygeum africanum (African Cherry) | Bark | Used for its anti-inflammatory properties. nih.gov |

| Withania somnifera (Ashwagandha) | Root | Used in Ayurveda for anxiolytic and anti-inflammatory effects. researchgate.net |

| Saussurea graminea | Not specified | Source of the natural compound. |

| Dendrobium primulinum | Not specified | Source of the natural compound. |

| Stemona tuberosa | Tuber | Used in Indian traditional medicine for pain and inflammation. scispace.com |

Antiviral Research Potential

Activity of Ferulic Acid Derivatives Against Viruses

While direct research into the antiviral activity of docosyl ferulate is limited, studies on other derivatives of its parent compound, ferulic acid, indicate a broad potential for this chemical class to act against various viruses. nih.govnih.govmdpi.com This suggests that docosyl ferulate could be a candidate for future antiviral investigations.

Research has shown that novel synthetic derivatives of ferulic acid exhibit activity against human respiratory viruses. nih.gov For example, one derivative, designated A5, showed a selective inhibitory effect against Respiratory Syncytial Virus (RSV). nih.gov Other research has focused on plant viruses, where cyclized derivatives of ferulic acid demonstrated excellent protective activities against cucumber mosaic virus (CMV), pepper mild mottle virus (PMMoV), and tomato spotted wilt virus (TSWV). nih.govacs.org Further studies have designed ferulic acid derivatives to specifically target and inhibit the helicase of the tobacco mosaic virus (TMV). mdpi.com

Notably, a compound structurally similar to docosyl ferulate, 28-hydroxyoctacosyl ferulate, isolated from a dichloromethane (B109758) root extract, was found to have strong antiviral activity against herpes simplex virus type 1 (HSV-1). mdpi.com

| Ferulic Acid Derivative Type | Target Virus(es) | Key Research Finding |

|---|---|---|

| Synthetic Diphenyl Acrylic Acids | Respiratory Syncytial Virus (RSV), HSV-1, EV71 | A derivative (A5) showed selective activity against RSV. nih.gov |

| Cyclized Derivatives | Cucumber Mosaic Virus (CMV), Pepper Mild Mottle Virus (PMMoV), Tomato Spotted Wilt Virus (TSWV) | Exhibited excellent protective activities against several plant viruses. nih.govacs.org |

| Derivatives with Isopropanolamine Moieties | Tobacco Mosaic Virus (TMV) | Designed to act as TMV helicase inhibitors. mdpi.com |

| Myricetin Derivatives with Ferulic Acid Amide Scaffolds | Tobacco Mosaic Virus (TMV) | Showed significant protective activity against TMV. rsc.org |

| 28-hydroxyoctacosyl ferulate | Herpes Simplex Virus Type 1 (HSV-1) | Demonstrated strong antiviral activity against HSV-1. mdpi.com |

Molecular Docking Studies Against Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for the virus's life cycle, making it a significant target for antiviral drug development. mdpi.comnih.gov Molecular docking simulations are computational techniques used to predict how a small molecule (ligand), such as docosyl ferulate, might bind to a receptor like Mpro. nih.gov These simulations calculate the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction. nih.gov

While direct molecular docking studies specifically for docosyl ferulate against SARS-CoV-2 Mpro are not extensively detailed in the provided research, broader studies on ferulic acid (FA) derivatives have been conducted. nih.govnih.gov A 2022 study performed in silico simulations on 54 different FA derivatives to test their inhibitory potential against Mpro. nih.govresearchgate.net The findings revealed that 14 of these compounds had binding affinities comparable to or better than known inhibitors like N3 and GC376. nih.govresearchgate.net

For context, the binding energy for the known inhibitor GC376 was calculated at -7.80 kcal/mol. nih.gov Another study noted that β-sitosteryl ferulate, a structurally related steryl ester of ferulic acid, showed a binding energy of -7.8 kcal/mol in a docking simulation with Mpro. nih.gov These studies suggest that the esterification of ferulic acid can produce compounds with significant binding potential to the Mpro active site. The general approach involves preparing the 3D structure of the ligand and the target protein and using software like Autodock Vina to simulate the binding interaction. nih.govmdpi.com The stability of the resulting ligand-protein complexes is often further tested using molecular dynamics (MD) simulations. researchgate.netmdpi.com

| Compound | Binding Affinity (kcal/mol) | Reference |

| GC376 (Reference Inhibitor) | -7.80 | nih.gov |

| β-Sitosteryl Ferulate | -7.8 | nih.gov |

Beyond SARS-CoV-2, docosyl trans-ferulate has been identified as an antiviral compound exhibiting activity against HIV-1 in anti-syncytial assays. medchemexpress.com

Enzyme Inhibition Studies (non-clinical)

Docosyl ferulate has been identified as an inhibitor of tyrosinase. biosynth.combiocrick.com Tyrosinase is a key enzyme in the biochemical pathway responsible for melanin (B1238610) synthesis. biosynth.com The inhibition of this enzyme is a focal point of research for agents affecting pigmentation. nih.gov

Docosyl ferulate was among several compounds isolated from the stem bark of Cassipourea flanaganii, a plant used in South Africa as a skin-lightening cosmetic. nih.gov In a study evaluating compounds from this plant, various isolates were tested for their tyrosinase inhibitory activity using human primary epidermal melanocyte cells. nih.gov While the specific IC50 value for docosyl ferulate was not singled out, the study confirmed that certain compounds from the plant showed significant tyrosinase inhibition compared to the negative control. nih.gov The inhibitory mechanism of related phenolic compounds, like ferulic acid itself, has been described as competitive. researchgate.net The structural characteristics of ferulic acid derivatives are believed to play a crucial role in their ability to bind to and inhibit tyrosinase. mdpi.com

Research in rat models has shown that docosyl ferulate can inhibit the elevation of blood pressure induced by Angiotensin II (Ang II). biosynth.com Ang II is the primary active component of the renin-angiotensin system and plays a critical role in regulating blood pressure. scirp.org Administration of Ang II to rats typically causes a transient but significant increase in mean arterial pressure. frontiersin.org This hypertensive effect is associated with an increase in sympathetic vasomotor drive. frontiersin.org

The mechanism by which docosyl ferulate counteracts this effect is suggested to be linked to its ability to inhibit tyrosine kinase activity. biosynth.com Studies on Ang II in rats involve administering the peptide and measuring subsequent changes in hemodynamic parameters, such as mean arterial pressure and cardiac output. frontiersin.orgucl.ac.uk The interaction between Ang II and other cellular signaling pathways, such as those involving α1-adrenergic receptors, is also a subject of investigation in these models. scirp.org

The inhibitory effect of docosyl ferulate on Angiotensin II-induced blood pressure changes in rats may be attributable to its inhibition of tyrosine kinase activity. biosynth.com Tyrosine kinases are enzymes that are fundamental to cellular signaling pathways controlling growth, proliferation, and differentiation. Certain receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), are targets for therapeutic intervention in various diseases. nih.gov

While direct kinetic data on docosyl ferulate's inhibition of specific tyrosine kinases is limited in the provided results, studies on related ferulates provide context. For instance, 24-methylenecyloartanyl ferulate (24-mCAF) was found to inhibit the activity of AKT and Aurora B kinase, which are serine/threonine kinases involved in cell proliferation. nih.gov Furthermore, research on docosanyl ferulate has demonstrated that it can prevent the phosphorylation of extracellular signal-regulated kinases (ERK) in the brain of mice, a process downstream of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This suggests an interaction with kinase signaling cascades.

Table 2: Summary of Investigated Enzyme Inhibitory Activities of Docosyl Ferulate

| Enzyme/Process | Finding | Model System | Reference |

| Tyrosinase | Identified as an inhibitor. | Non-clinical studies. | biosynth.combiocrick.comnih.gov |

| Angiotensin II-Induced BP Elevation | Inhibits blood pressure increase. | Rats. | biosynth.com |

| Tyrosine Kinase Activity | Suggested as the mechanism for its effect on blood pressure. | Non-clinical studies. | biosynth.com |

| ERK Phosphorylation | Prevents phosphorylation in mouse accumbens shell. | Mice. | nih.gov |

Angiotensin II-Induced Blood Pressure Elevation Mechanisms (in rats)

Cell Biology Research (non-clinical)

In non-clinical cell biology studies, docosyl ferulate has been demonstrated to inhibit Transforming Growth Factor β (TGF-β). biosynth.com TGF-β is a multifunctional cytokine that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis. capes.gov.brnih.gov The inhibition of TGF-β signaling is a target in various research areas. This signaling typically occurs through type I and type II serine/threonine kinase receptors. nih.govsigmaaldrich.com

Docosyl ferulate's inhibitory action on TGF-β has been observed in the context of cell proliferation in human skin cells. biosynth.com The ability of compounds to modulate TGF-β activity is significant, as this growth factor is implicated in a wide range of biological functions and pathologies. capes.gov.br

Table 3: Investigated Cell Biology Activity of Docosyl Ferulate

| Target Pathway | Observed Effect | Cell Model | Reference |

| Transforming Growth Factor β (TGF-β) | Inhibition of the growth factor and cell proliferation. | Human skin cells. | biosynth.com |

Inhibition of Cell Proliferation in Human Skin Cells (in vitro)

In vitro research has indicated that docosyl ferulate may play a role in regulating cell growth processes in human skin cells. Studies have shown that docosyl ferulate can inhibit cell proliferation in this cell type. biosynth.com The compound has also been observed to inhibit growth factor β (GFβ), a key signaling protein involved in cell growth, differentiation, and apoptosis. biosynth.com

Binding with CXCR4 Receptor Protein on Tumor Cells (in vitro)

Docosyl ferulate has been identified as an inhibitor of cancer cell growth through its interaction with the C-X-C chemokine receptor type 4 (CXCR4). biosynth.com The CXCR4 receptor, when activated by its ligand CXCL12 (also known as SDF-1), triggers intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation, survival, and migration. frontiersin.orge-century.us The binding of docosyl ferulate to the CXCR4 receptor on the surface of tumor cells interferes with these processes. biosynth.com This interaction is significant as the CXCR4/CXCL12 axis is implicated in the progression and metastasis of numerous cancers, where it facilitates the movement of cancer cells from a primary tumor to secondary sites rich in CXCL12. e-century.usmedsci.org

Anticancer Activity against Specific Cell Lines (e.g., DU-145, Hela)

The anticancer potential of ferulic acid esters has been evaluated against various human cancer cell lines. While direct studies on docosyl ferulate are limited, research on closely related alkyl-1,2,3-triazole ferulate derivatives provides insight into their cytotoxic activity. These compounds demonstrated significant anticancer effects against DU-145 (human prostate cancer) and HeLa (human cervical cancer) cell lines. arkat-usa.orgresearchgate.net

In these studies, the inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. For the DU-145 cell line, the IC50 values ranged from 10.17 to 10.95 μM. researchgate.net Against the HeLa cell line, the IC50 values were found to be between 9.11 and 11.64 μM. researchgate.net The research also noted that variations in the length of the alkyl chain (from C8 to C14) on the triazole functionality did not have a significant impact on the antiproliferative activity against the tested cancer cell lines. arkat-usa.orgresearchgate.net Moderate activity was also observed against the MDAMB-231 human breast cancer cell line, with IC50 values ranging from 23.71 to 39.01 μM. arkat-usa.orgresearchgate.net

Table 1: Anticancer Activity of Alkyl-1,2,3-Triazole Ferulates (Derivatives) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) Range |

| DU-145 | Prostate Cancer | 10.17 - 10.95 |

| HeLa | Cervical Cancer | 9.11 - 11.64 |

| MDAMB-231 | Breast Cancer | 23.71 - 39.01 |

This table presents the range of IC50 values observed for a series of alkyl-1,2,3-triazole ferulate derivatives. arkat-usa.orgresearchgate.net

Other Investigated Biological Activities

Potential Role in Blood Enriching Effects (in animal models)

Research suggests that docosyl ferulate may contribute to blood-enriching effects. A network pharmacology study aimed at identifying the active components of Gei herba for treating blood deficiency identified docosyl trans-ferulate as one of the top five key compounds. Subsequent animal experiments on a mouse model of blood deficiency demonstrated that the administration of Gei herba extract led to an improvement in peripheral blood indicators, including red blood cell (RBC), white blood cell (WBC), hemoglobin (HGB), and hematocrit (HCT) levels.

Further supporting this potential, a clinical investigation of a patented Prunus domestica extract, which is standardized to contain docosyl ferulate, observed an improvement in blood hemoglobin levels in human subjects over a 12-week period. ffhdj.com

Structure Activity Relationship Sar and Mechanistic Insights

Influence of Alkyl Chain Length on Biological Activity

The esterification of ferulic acid with fatty alcohols of varying lengths significantly modifies its physicochemical properties, most notably its lipophilicity. This alteration has profound effects on its biological efficacy, leading to complex, non-linear relationships between chain length and activity.

The antioxidant capacity of the homologous series of alkyl ferulates does not increase linearly with the length of the alkyl chain. Instead, it often exhibits a "cut-off" effect, where the antioxidant activity increases with hydrophobicity up to a critical chain length (CCL), after which it declines. cirad.fr This phenomenon is highly dependent on the system in which the antioxidant is acting.

In heterogeneous systems like oil-in-water emulsions or biological membranes, short-chain esters such as methyl (C1) and butyl (C4) ferulate have been found to be the most effective antioxidants. researchgate.netcirad.fr As the alkyl chain lengthens into the medium-range, such as in octyl (C8) and dodecyl (C12) ferulates, a paradoxical prooxidant effect has been observed in certain systems, like fish oil-enriched milk. cirad.frresearchgate.netcirad.frmdpi.com Further elongation of the chain to hexadecyl (C16) and eicosyl (C20) ferulates results in a mitigation of this prooxidant activity, with these compounds demonstrating either weak prooxidant or weak antioxidant properties. cirad.frresearchgate.netmdpi.com

Given this trend, it is extrapolated that docosyl ferulate (C22), with its very long alkyl chain, would likely exhibit weak antioxidant or potentially negligible activity in such emulsion systems. Its high lipophilicity may cause it to be sequestered deep within the lipid phase, away from the critical oil-water interface where lipid oxidation is often initiated. researchgate.net

| Alkyl Ferulate (Chain Length) | Observed Antioxidant/Prooxidant Effect in Emulsions | Reference |

|---|---|---|

| Methyl (C1) / Butyl (C4) | High Antioxidant Activity | researchgate.netcirad.fr |

| Octyl (C8) / Dodecyl (C12) | Prooxidant Activity | cirad.frresearchgate.netmdpi.com |

| Hexadecyl (C16) / Eicosyl (C20) | Weak Prooxidant to Weak Antioxidant Activity | cirad.frmdpi.com |

| Docosyl (C22) | Predicted Weak or Negligible Activity | Extrapolated |

The length of the alkyl chain is a primary determinant of how ferulate esters interact with and partition into biological membranes. Ferulic acid itself is relatively hydrophilic and has a lower affinity for cell membranes. scispace.com Esterification with a long alkyl chain, as in docosyl ferulate, significantly increases the molecule's lipophilicity and its ability to partition into the lipid bilayer of cell membranes. scispace.com

Studies on various alkyl ferulates in membrane models, such as rat liver microsomes and erythrocytes, have shown that this increased affinity for the membrane is crucial for their antioxidant activity in these systems. scispace.comacs.org The long alkyl chain acts as an anchor, embedding the molecule within the phospholipid bilayer. acs.orgresearchgate.net This anchoring orients the active feruloyl head group near the membrane surface, positioning it to effectively scavenge free radicals that attack the membrane. mdpi.comscispace.comacs.org While all alkyl ferulates show similar radical-scavenging abilities in simple homogeneous solutions, their effectiveness in complex membrane systems varies dramatically due to these differences in partitioning and orientation. acs.org Docosyl ferulate, with its C22 chain, is expected to have a very high partition coefficient, favoring its localization within lipid environments.

Similar to antioxidant activity, the antibacterial efficacy of alkyl ferulates demonstrates a clear structure-activity relationship dependent on the alkyl chain length. Research has shown that esterification of ferulic acid can enhance its antibacterial properties, but this effect also follows a "cut-off" pattern. researchgate.netnih.gov

Studies investigating a series of alkyl ferulates against various bacteria found that the antibacterial activity increases with chain length up to a certain point, after which it decreases. researchgate.netnih.govresearchgate.net For instance, hexyl ferulate (C6) was identified as the most potent ester against both E. coli and Listeria monocytogenes. researchgate.netresearchgate.net The antibacterial activity of dodecyl ferulate (C12) was found to be lower than that of the C6 variant. nih.gov This cut-off effect is thought to arise because an optimal level of lipophilicity is required for the molecule to effectively disrupt the bacterial cell membrane. nih.govresearchgate.net While shorter chains may not interact sufficiently with the lipid bilayer, excessively long chains, such as the C22 chain of docosyl ferulate, may lead to poor water solubility and steric hindrance, preventing the molecule from reaching and effectively perturbing the bacterial membrane. mdpi.com Therefore, it is predicted that docosyl ferulate would exhibit low antibacterial activity compared to its medium-chain homologs. mdpi.com

| Alkyl Ferulate (Chain Length) | Relative Antibacterial Activity | Reference |

|---|---|---|

| Propyl (C3) | Moderate | nih.gov |

| Hexyl (C6) | High (Optimal in some studies) | researchgate.netnih.govresearchgate.net |

| Nonyl (C9) / Dodecyl (C12) | Decreasing | nih.gov |

| Docosyl (C22) | Predicted Low | Extrapolated mdpi.com |

Effects on Membrane Interaction and Partitioning Behavior

Role of the Feruloyl Moiety and Other Functional Groups

The biological activity of docosyl ferulate is not solely dependent on its alkyl chain; the feruloyl moiety is the primary pharmacophore responsible for its antioxidant properties. mdpi.com The feruloyl group, which is a 4-hydroxy-3-methoxycinnamic acid structure, has features that make it an effective free radical scavenger. mdpi.commdpi.com

The key functional group is the phenolic hydroxyl (-OH) group on the aromatic ring. mdpi.com This group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance across the conjugated system of the aromatic ring and the propenoic acid side chain. mdpi.commdpi.com This high degree of conjugation is a critical feature for stabilizing the radical and preventing it from propagating further oxidative reactions. The methoxy (B1213986) (-OCH₃) group attached to the ring also plays a role in modulating the electronic properties and antioxidant capacity of the phenolic head. nih.gov

Conformational Flexibility and Spatial Orientation in Biological Systems

The three-dimensional structure and conformational flexibility of docosyl ferulate are critical to its interaction with biological systems, particularly membranes. mdpi.comresearchgate.net The long, flexible C22 alkyl chain allows the molecule to adopt specific spatial orientations when it partitions into a lipid bilayer. mdpi.comscispace.com

Nuclear Magnetic Resonance (NMR) and molecular modeling studies on medium-chain alkyl ferulates (C8 and C12) have revealed that the alkyl chain can fold and bend. mdpi.com This flexibility allows the chain to penetrate and interact favorably with the hydrophobic acyl chains of the membrane's phospholipid bilayer. mdpi.comscispace.comresearchgate.net This interaction anchors the molecule and dictates the spatial arrangement of the feruloyl head group, positioning it at or near the membrane-water interface. mdpi.comacs.org This specific orientation is believed to be essential for its ability to intercept and neutralize aqueous-phase radicals before they can damage the lipid membrane. mdpi.com While specific conformational studies on docosyl ferulate are limited, it is expected that its very long and flexible alkyl chain would similarly fold and orient within a lipid environment to present its active phenolic moiety to the aqueous phase. nih.gov

Docosyl Ferulate in Plant Biology Research

Role in Plant Cell Wall Structure and Development

Ferulic acid and its esters are integral components of the cell walls in many plants, especially in grasses. wikipedia.orgthieme-connect.com They play a crucial role in the structural reinforcement and development of the cell wall by participating in cross-linking networks.

In the cell walls of grasses, ferulic acid is commonly found ester-linked to the arabinose side chains of arabinoxylans (AX), a major type of hemicellulose. nih.govplos.orgmdpi.com This process, known as feruloylation, involves the attachment of ferulic acid to the O-5 position of arabinofuranosyl residues that are themselves linked to the xylan (B1165943) backbone. plos.org These feruloylated arabinoxylans are synthesized in the Golgi apparatus and then transported to the cell wall. mdpi.com The presence of these esterified ferulates is a key feature that allows for further structural modifications within the cell wall. mdpi.com While ferulic acid is the primary molecule involved, its esters, such as docosyl ferulate, are part of the broader family of feruloylated compounds found in plants. nih.govpharmaffiliates.com

Once esterified to arabinoxylans, the ferulic acid residues can undergo oxidative coupling, a reaction often mediated by peroxidases in the cell wall. plos.orgnih.gov This process links two formerly separate arabinoxylan chains by forming covalent diferuloyl bridges. plos.orgaffrc.go.jp Several types of diferulic acid (di-FA) bridges have been identified, which create intra- and intermolecular cross-links between polysaccharide chains. plos.orgfrontiersin.org This cross-linking results in the formation of a three-dimensional network that significantly increases the rigidity and mechanical strength of the cell wall. affrc.go.jptandfonline.com The extent of this cross-linking is correlated with a deceleration in cell wall extension and growth, effectively reinforcing the wall once a cell has reached its final size. plos.orgnih.gov The gelling ability of arabinoxylans and the structural properties of the resulting gel are directly related to the density of these diferulic and triferulic acid cross-links. nih.gov

Ferulic acid is a key intermediate in the biosynthesis of monolignols, which are the monomeric precursors of lignin (B12514952). wikipedia.orgresearchgate.net The general phenylpropanoid pathway, which begins with the amino acid phenylalanine, leads to the production of ferulic acid. researchgate.netoup.com From there, the pathway continues to generate coniferyl and sinapyl alcohols, the primary building blocks of lignin. oup.com

Beyond its role as a precursor, ferulic acid facilitates the anchoring of lignin to cell wall polysaccharides. Ferulate can become ether-linked to lignin, creating polysaccharide-ferulate-lignin complexes. mdpi.com This covalent linkage helps to integrate the lignin polymer into the cell wall matrix, further enhancing its structural integrity and resistance to degradation. mdpi.com This process of lignification, involving the polymerization of monolignols and their cross-linking with other cell wall components, is critical for providing mechanical support, enabling water transport, and defending against pathogens. researchgate.netnih.gov

Formation of Diferuloyl Bridges and Cross-Linking of Cell Walls

Biosynthesis and Regulation in Plants

The level of feruloylation in the plant cell wall is a dynamic and regulated process, influenced by the activity of specific enzymes.

Feruloyl esterases (FAEs) are a class of enzymes that catalyze the hydrolysis of the ester bond between ferulic acid (and other hydroxycinnamic acids) and the sugars in cell wall polysaccharides. nih.govresearchgate.net In essence, FAEs perform the reverse action of feruloylation, releasing free ferulic acid from the cell wall. nih.govtandfonline.com

The physiological function of plant FAEs is linked to the regulation of cell wall feruloylation during development and in response to environmental stresses. nih.gov For instance, studies in maize have shown a correlation between FAE activity and the levels of ester-linked ferulic acid in various plant tissues. nih.gov Exposure to osmotic stress was also found to increase FAE activity, suggesting a role in stress response mechanisms. nih.gov The expression of FAEs in plants appears to be a mechanism to control the degree of cell wall cross-linking, thereby modulating wall flexibility and growth. plos.orgresearchgate.net In microorganisms, FAE production is often induced by the presence of complex substrates like xylan or specific aromatic compounds, including ferulic acid itself, which allows them to break down plant biomass. nih.govoup.com

The activity of feruloyl esterases is determined using various methodologies, often employing synthetic model substrates that mimic the natural ester linkages found in the plant cell wall. These assays typically measure the rate at which the enzyme releases ferulic acid or another chromogenic compound from the substrate.

| Method Type | Substrate(s) | Principle | Key Characteristics & References |

| Spectrophotometry | Methyl ferulate (MFA), Methyl caffeate, Methyl p-coumarate, Methyl sinapinate | Measures the decrease in absorbance as the esterified substrate is hydrolyzed into free ferulic acid and methanol (B129727). The change in absorbance is monitored at a specific wavelength (e.g., 335-345 nm). | Relatively simple and widely used. Allows for testing specificity against different hydroxycinnamic acid esters. oup.comasm.org |

| Spectrophotometry (Chromogenic) | 4-Nitrophenyl ferulate (pNPF) | Measures the release of 4-nitrophenol (B140041) (a yellow-colored compound) from the substrate upon enzymatic hydrolysis. The increase in absorbance is monitored, typically around 400 nm. | Accurate, rapid, and easy to perform. The release of the chromophore is linear with reaction time at early stages. nih.gov |

| Plate Screening | Ethyl ferulate | Microorganisms are grown on a minimal agar (B569324) medium containing the substrate as the sole carbon source. FAE activity is indicated by a zone of hydrolysis around the microbial colony. | A simple, low-cost qualitative or semi-quantitative method for screening a large number of microbial strains for FAE production. cabidigitallibrary.org |

| High-Performance Liquid Chromatography (HPLC) | Methyl ferulate, Natural feruloylated oligosaccharides (e.g., FAXX) | The reaction mixture is analyzed by HPLC to separate and quantify the amount of ferulic acid released from the substrate over time. | A precise and quantitative method that can be used with both synthetic and natural substrates. It is considered one of the most accurate techniques. affrc.go.jpasm.orgcabidigitallibrary.org |

Feruloyl Esterases (FAE) Activity and Regulation of Feruloylation

Correlation with Ferulic Acid Levels and Osmotic Stress Response